Carcinogenicity Class Membership: 6,12-Dimethylbenz[a]anthracene Is an Unequivocal Rodent Carcinogen, Whereas the Parent Benz[a]anthracene Is Completely Inactive
In a controlled comparative study by Pataki and Huggins (1969), benz[a]anthracene administered to rats produced zero tumors (0/16 animals) over a 270-day observation period. In contrast, all derivatives bearing two or three methyl groups at any combination of positions 6, 7, 8, or 12—including 6,12-dimethylbenz[a]anthracene—were described as 'highly and equally carcinogenic' and produced a high incidence of neoplasms [1]. This finding establishes 6,12-dimethylbenz[a]anthracene within the biologically active dimethyl-substituted class, completely differentiated from the parent hydrocarbon that lacks carcinogenic activity under identical experimental conditions.
| Evidence Dimension | Tumor incidence in rats following parenteral administration |
|---|---|
| Target Compound Data | Highly and equally carcinogenic (classified alongside all 6,7,8,12-dimethyl and trimethyl derivatives; quantitative incidence reported as 'high') |
| Comparator Or Baseline | Benz[a]anthracene (parent): 0/16 tumor-bearing animals at 2.5 mg intramuscular dose, 270-day observation |
| Quantified Difference | Qualitatively: inactive (0% incidence) versus active (high incidence); the parent fails to induce any tumors while all qualifying dimethyl derivatives are carcinogenic |
| Conditions | Rat (Long-Evans), intramuscular injection, 2.5 mg in 500 µL sesame oil, single administration, 270-day observation period |
Why This Matters
This demonstrates that the 6,12-dimethyl substitution pattern is sufficient to confer unambiguous carcinogenicity that is entirely absent in the unsubstituted benz[a]anthracene scaffold—making procurement of the 6,12-isomer essential for any SAR study requiring a carcinogenically active but less-than-maximally potent dimethylbenz[a]anthracene comparator.
- [1] Pataki J, Huggins C. Molecular Site of Substituents of Benz(a)anthracene Related to Carcinogenicity. Cancer Research. 1969;29(3):506–509. View Source
